molecular formula C10H12ClNO2 B8772968 Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- CAS No. 200001-66-7

Benzamide, 2-chloro-N-methoxy-N,3-dimethyl-

Cat. No.: B8772968
CAS No.: 200001-66-7
M. Wt: 213.66 g/mol
InChI Key: IFQDZXNDTJQTDE-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and two methyl groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- typically involves the reaction of 2-chloro-3-methylbenzoic acid with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methoxy-N-methylacetamide
  • N,N-Dimethylbenzamide
  • 2-Chloro-N,N-dimethylacetamide

Uniqueness

Benzamide, 2-chloro-N-methoxy-N,3-dimethyl- is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications where these functional groups are essential .

Properties

CAS No.

200001-66-7

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-N-methoxy-N,3-dimethylbenzamide

InChI

InChI=1S/C10H12ClNO2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,1-3H3

InChI Key

IFQDZXNDTJQTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled mixture of 2-chloro-3-methyl-benzoic acid (1 g, 5.88 mmol), N,O-dimethylhydroxylamine (860 mg, 8.82 mmol) and Et3N (3.27 mL, 23.52 mmol) in CH2Cl2 (10 mL) was added 1-propane phosphonic acid cyclic anhydride (4.49 mL, 7.05 mmol; 50 wt % solution in EtOAc) dropwise and stirred at room temperature for 3 h. The reaction mixture was filtered, washed with CH2Cl2 (2×10 mL), evaporated to dryness and subjected to column chromatography (SiO2, 40% EtOAc-hexanes) to obtain 2-chloro-N-methoxy-3,N-dimethyl-benzamide (1.19 g) in 95% yield. ESMS m/z (relative intensity): 214 (M+H)+ (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.49 mL
Type
reactant
Reaction Step Two

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